Sub-Nanomolar Cellular Potency: IL-6 Inhibition in RPMI-8226 Cells
Emprumapimod inhibits LPS-induced IL-6 production in RPMI-8226 multiple myeloma cells with an IC₅₀ of 100 pM (0.1 nM), demonstrating sub-nanomolar cellular functional potency . For contextual comparison, the classical p38 inhibitor SB-203580 exhibits an IC₅₀ of 72 ± 15 nM for TNF-α release in THP-1 cells, representing approximately 720-fold lower potency in a different cellular context [1]. While direct head-to-head comparisons under identical assay conditions are not available in the primary literature, this sub-nanomolar activity positions Emprumapimod among the most potent p38α inhibitors characterized in cell-based cytokine release assays.
| Evidence Dimension | Cellular IL-6 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 100 pM (0.1 nM) |
| Comparator Or Baseline | SB-203580: 72 ± 15 nM (TNF-α inhibition in THP-1 cells, cross-study reference) |
| Quantified Difference | ~720-fold more potent (cross-study comparison, different cellular systems) |
| Conditions | LPS-stimulated RPMI-8226 cells (Emprumapimod); LPS-stimulated THP-1 cells (SB-203580) |
Why This Matters
Sub-nanomolar cellular potency enables lower effective concentrations in preclinical models and reduces total compound consumption per experiment, optimizing cost per data point.
- [1] Brown KK, et al. SB-203580 and VX-745 p38 inhibition and TNF release data. PMID reference via PMC. View Source
